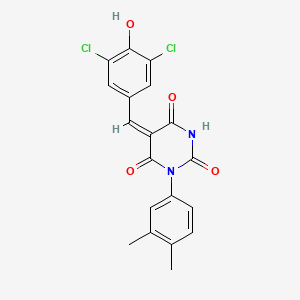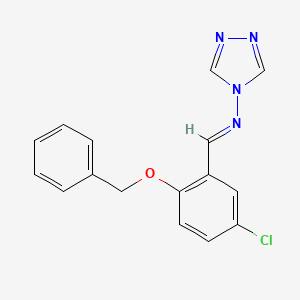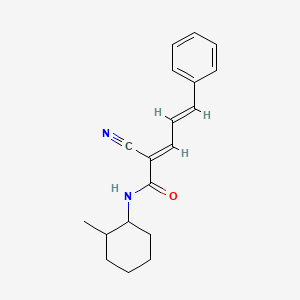
(5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3,5-dichloro-4-hydroxybenzaldehyde with 1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the double bond in the benzylidene moiety, converting it to a single bond and forming a saturated derivative.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzylidene derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine
The compound could be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxy and dichloro groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-hydroxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of both dichloro and hydroxy groups in the benzylidene moiety, along with the dimethylphenyl group, distinguishes (5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione from other similar compounds. These functional groups may confer unique chemical reactivity and biological activity, making it a compound of interest for further research.
Properties
IUPAC Name |
(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O4/c1-9-3-4-12(5-10(9)2)23-18(26)13(17(25)22-19(23)27)6-11-7-14(20)16(24)15(21)8-11/h3-8,24H,1-2H3,(H,22,25,27)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOKLNDYSKQSRZ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![(6Z)-6-({2-[(4-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-(propan-2-YL)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5908362.png)
![N-[(E)-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)

![N-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B5908393.png)
![(E)-2-cyano-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B5908402.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B5908410.png)
![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B5908419.png)
![6-[(1E)-2-(5-Bromo-2-methoxyphenyl)ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B5908421.png)
![3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)
